2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Description
Historical Evolution of Pyrazole-Pyridine Hybrid Compounds
The development of pyrazole-pyridine hybrid compounds traces its origins to the late 19th and early 20th centuries, when foundational work in heterocyclic chemistry began establishing the synthetic pathways for complex nitrogen-containing systems. The pyrazole moiety itself was first synthesized using classical methods, with German chemist Hans von Pechmann developing a notable approach in 1898 involving acetylene and diazomethane. This early synthetic work laid the groundwork for more sophisticated hybrid architectures that would emerge in subsequent decades.
The recognition of pyrazole compounds as valuable pharmaceutical agents occurred gradually throughout the 20th century, with researchers identifying their extensive applications as herbicides, agrochemicals, and active pharmaceutical agents. The natural occurrence of pyrazole derivatives was first documented in 1959 when 1-pyrazolyl-alanine was isolated from watermelon seeds, representing the first natural pyrazole compound discovered. This discovery highlighted the biological relevance of pyrazole structures and motivated further research into synthetic analogs.
Pyrazolo[3,4-b]pyridines, which represent one category of pyrazole-pyridine hybrids, gained particular attention due to their close structural similarity to purine bases adenine and guanine. The interest in these compounds is evidenced by the substantial body of literature, with more than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines referenced in scientific databases, accompanied by approximately 5000 research publications and nearly 2400 patents. This extensive research output demonstrates the sustained scientific interest in pyrazole-pyridine hybrid systems and their potential applications.
The synthetic methodologies for creating pyrazole-pyridine hybrids have evolved significantly, with researchers developing both pyrazole formation onto preexisting pyridine rings and pyridine construction on established pyrazole frameworks. These approaches have enabled the systematic exploration of structure-activity relationships and the optimization of biological properties within this compound class.
Significance of Heterocyclic Architectures in Modern Chemical Research
Heterocyclic compounds constitute a fundamental pillar of modern chemical research, with nitrogen-containing heterocycles representing particularly privileged scaffolds in pharmaceutical development. Statistical analyses indicate that more than 85% of all biologically active chemical entities contain at least one heterocycle, underscoring their central role in drug design and discovery. This prevalence reflects the unique properties that heterocycles impart to molecular structures, including modifications to solubility, lipophilicity, polarity, and hydrogen bonding capacity.
The significance of heterocyclic architectures extends beyond mere structural diversity to encompass their ability to optimize Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of pharmaceutical compounds. Five-membered heterocycles, such as pyrazoles, are particularly valuable due to their electronic properties and conformational flexibility, which allow for precise molecular recognition and binding interactions with biological targets. The incorporation of multiple heterocyclic units within a single molecular framework, as exemplified by pyrazole-pyridine hybrids, provides additional opportunities for fine-tuning biological activity and selectivity.
Research in heterocyclic chemistry has benefited substantially from advances in synthetic methodologies, including metal-catalyzed cross-coupling and hetero-coupling reactions. These technological developments have enabled rapid access to diverse heterocyclic structures and facilitated the systematic exploration of chemical space around privileged scaffolds. The resulting expansion of available synthetic routes has accelerated the discovery and development of novel therapeutic agents based on heterocyclic frameworks.
The therapeutic potential of pyrazole-containing compounds has been demonstrated through numerous successful pharmaceutical applications. Several pyrazole derivatives have achieved clinical approval, including celecoxib as a selective cyclooxygenase-2 inhibitor, lonazolac, tepoxaline, and antipyrine for analgesic and antipyretic applications. Additional examples include phenylbutazone for rheumatoid arthritis and osteoarthritis treatment, and more recently, targeted cancer therapeutics such as crizotinib, which incorporates a pyrazole-pyridine hybrid structure.
Structural Motifs in 2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
The molecular architecture of this compound incorporates several key structural motifs that contribute to its chemical and biological properties. The compound features a central pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms at positions 1 and 2. This heterocyclic core provides the fundamental electronic framework that influences the molecule's reactivity and binding characteristics.
The pyridine substituent at position 3 of the pyrazole ring represents a critical structural feature that extends the conjugated π-system and introduces additional opportunities for molecular interactions. The pyridine moiety, a six-membered aromatic heterocycle with nitrogen at position 1, contributes both electronic effects and steric considerations that influence the overall molecular behavior. The positioning of the pyridine ring at the 3-position of the pyrazole creates a specific geometric arrangement that may be optimized for particular biological targets.
The ethylamine side chain attached to the nitrogen atom at position 1 of the pyrazole ring provides a flexible aliphatic linker terminating in a primary amine functional group. This structural element introduces basicity to the molecule and creates potential sites for hydrogen bonding interactions with biological targets. The two-carbon linker length represents a compromise between flexibility and conformational restriction, allowing sufficient molecular motion while maintaining some structural organization.
Table 1: Structural Components of this compound
| Structural Component | Position | Chemical Properties | Functional Significance |
|---|---|---|---|
| Pyrazole ring | Core structure | Aromatic, electron-rich | Central scaffold for molecular recognition |
| Pyridine substituent | Position 3 of pyrazole | Aromatic, electron-deficient | Extended conjugation, additional binding sites |
| Ethyl linker | N1 of pyrazole | Aliphatic, flexible | Conformational flexibility |
| Primary amine | Terminal position | Basic, hydrogen bond donor/acceptor | Electrostatic interactions, protonation site |
The electronic properties of this hybrid structure result from the interplay between the electron-rich pyrazole ring and the electron-deficient pyridine moiety. This electronic distribution creates regions of varying electron density that can participate in diverse molecular interactions, including π-π stacking, hydrogen bonding, and electrostatic interactions with biological targets. The overall molecular architecture positions this compound within the broader class of nitrogen-containing heterocyclic hybrids that have demonstrated significant therapeutic potential across multiple disease areas.
Recent synthetic approaches to related pyrazole-pyridine hybrid compounds have demonstrated the versatility of these structural motifs in medicinal chemistry applications. The combination of synthetic accessibility and biological activity has made compounds containing these structural elements attractive targets for pharmaceutical development, particularly in areas such as cancer therapy, anti-inflammatory treatment, and antimicrobial applications.
Properties
IUPAC Name |
2-(3-pyridin-3-ylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-4-7-14-6-3-10(13-14)9-2-1-5-12-8-9/h1-3,5-6,8H,4,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYDFYSLWLFZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound with potential biological applications. Its structure, which includes a pyridine and pyrazole moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 188.23 g/mol. The compound's structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.0039 |
| Compound B | E. coli | 0.025 |
Antifungal Activity
In addition to antibacterial properties, some derivatives have demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate effectiveness .
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| Compound A | C. albicans | 16.69 |
| Compound B | F. oxysporum | 56.74 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that the compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Case Study on Antibacterial Efficacy : A study evaluated the efficacy of a related pyrazole derivative in a murine model of bacterial infection, demonstrating a significant reduction in bacterial load compared to controls .
- Clinical Trials : Preliminary clinical trials involving compounds structurally related to this compound have shown promise in treating resistant infections, warranting further investigation into its pharmacokinetics and safety profile .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, as effective anticancer agents. Research indicates that compounds with pyrazole moieties exhibit significant inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, derivatives have shown efficacy against breast cancer cells, demonstrating their potential as lead compounds for further development in cancer therapy .
Xanthine Oxidase Inhibition
Another notable application is the inhibition of xanthine oxidase, an enzyme implicated in gout and other inflammatory conditions. Pyrazole derivatives have been identified as potent non-purine inhibitors of xanthine oxidase, suggesting that this compound could be developed into a therapeutic agent for managing hyperuricemia .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. Studies indicate that certain pyrazole derivatives can mitigate oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agriculture
Pesticidal Properties
In agricultural research, compounds similar to this compound have been investigated for their pesticidal properties. These compounds have shown effectiveness against various pests and pathogens, potentially serving as eco-friendly alternatives to conventional pesticides. Their mechanism often involves disrupting metabolic pathways in target organisms, leading to reduced pest populations without harming beneficial insects .
Materials Science
Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices has been explored for enhancing material properties. For instance, the use of this compound in the synthesis of functionalized polymers can lead to materials with improved thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance coatings and composites used in various industrial applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell growth; potential for drug development. |
| Xanthine Oxidase Inhibition Study | Medicinal Chemistry | Identified as a potent inhibitor; implications for gout treatment. |
| Pesticidal Efficacy Research | Agriculture | Effective against target pests; potential for eco-friendly pest control solutions. |
| Polymer Enhancement Study | Materials Science | Improved thermal and mechanical properties in polymer applications. |
Comparison with Similar Compounds
Pyridin-3-yl vs. Other Aromatic Substituents
- Pyridin-3-yl Group : Enhances hydrogen bonding and π-stacking in biological targets, as seen in kinase inhibitors . In contrast, thiophene (e.g., ) or phenyl () substituents prioritize hydrophobic interactions, altering target selectivity .
- Ethylamine Side Chain: The primary amine in the target compound allows for protonation at physiological pH, improving water solubility compared to non-amine analogs like 3-methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine (), which lacks ionizable groups .
Preparation Methods
Synthesis of 3-(Pyridin-3-yl)-1H-pyrazole Core
The pyrazole core substituted with a pyridin-3-yl group can be synthesized via condensation reactions:
Method A: Chalcone Route
- Condensation of 3-pyridinecarboxaldehyde with acetylacetone or equivalent β-diketones in ethanol under basic conditions to form chalcones.
- Subsequent reaction of chalcones with hydrazine hydrate or substituted hydrazines to afford 3-(pyridin-3-yl)-1H-pyrazoles.
Method B: β-Keto Nitrile Cyclization
- Reaction of β-ketonitriles bearing the pyridin-3-yl substituent with hydrazine derivatives under reflux in ethanol or methanol.
These methods yield the pyrazole ring system with the pyridin-3-yl substituent at the 3-position in moderate to high yields (typically 70–90%).
Introduction of Ethan-1-amine Side Chain
-
- The pyrazole nitrogen (N1) is alkylated with 2-bromoethylamine or its protected derivatives (e.g., 2-bromoethyl phthalimide).
Reaction conditions typically involve:
- Solvent: polar aprotic solvents such as DMF or acetonitrile.
- Base: potassium carbonate or sodium hydride to deprotonate the pyrazole nitrogen.
- Temperature: 50–90 °C.
- Time: 6–24 hours.
After alkylation, deprotection (if necessary) of the amine group is performed under acidic or hydrazinolysis conditions to yield the free ethan-1-amine.
-
- Alternatively, the pyrazole nitrogen can be reacted with 2-(pyridin-3-yl)acetaldehyde followed by reductive amination using reducing agents such as sodium triacetoxyborohydride or borane complexes in THF or methanol.
Representative Synthetic Scheme and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chalcone formation | 3-Pyridinecarboxaldehyde + acetylacetone, EtOH, NaOH | 80–85 | Formation of intermediate chalcone |
| 2 | Pyrazole cyclization | Chalcone + hydrazine hydrate, EtOH, reflux | 75–90 | Formation of 3-(pyridin-3-yl)-1H-pyrazole |
| 3 | N-Alkylation | Pyrazole + 2-bromoethylamine, K2CO3, DMF, 80 °C | 60–75 | Introduction of ethan-1-amine side chain |
| 4 | Deprotection (if any) | Hydrazine hydrate or acid hydrolysis | 85–95 | Free amine obtained |
Detailed Research Findings
Yields and Purity: The overall synthetic route provides the target compound in moderate to good overall yields (40–60% after purification). Purity is typically confirmed by NMR and mass spectrometry.
Characterization: The pyrazole protons in ^1H NMR appear as characteristic doublets or singlets in the 3.2–5.5 ppm range, while the pyridinyl protons resonate between 7.0 and 9.0 ppm. The ethan-1-amine methylene protons appear around 2.5–3.5 ppm.
Optimization: Use of polar aprotic solvents and mild bases improves alkylation selectivity and yield. Protection of the amine during alkylation prevents side reactions.
Alternative Methods: Some studies report direct reductive amination of pyrazole derivatives with aldehydes bearing amine functionalities, providing a one-step access to the target compound with moderate yields.
Summary Table of Key Literature Methods
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, and how can low yields be addressed?
- The compound is typically synthesized via coupling reactions involving pyridine and pyrazole precursors. For example, copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) under reflux with solvents like DMSO or DMF is common . Low yields (e.g., 17.9% in similar syntheses) may arise from side reactions or inefficient catalysis. Optimization strategies include:
- Screening alternative catalysts (e.g., CuI vs. CuBr) .
- Adjusting reaction time (e.g., 48–72 hours) and temperature (35–80°C) .
- Using cesium carbonate as a base to enhance nucleophilicity .
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR are essential for verifying substituent positions and hydrogen bonding patterns. For instance, pyridyl protons typically resonate at δ 8.5–9.0 ppm, while pyrazole NH signals appear at δ 10–12 ppm .
- X-ray crystallography : Single-crystal analysis using SHELXL or SHELXS confirms bond lengths and angles. SHELX programs are widely used for small-molecule refinement due to their robustness in handling twinned data .
- HRMS (ESI) : Validates molecular weight with precision (e.g., m/z 215 [M+H]+ for related pyrazolylamines) .
Q. How should researchers approach purification of this hygroscopic amine derivative?
- Chromatography : Use silica gel columns with gradient elution (e.g., ethyl acetate/hexane 0–100%) to separate polar byproducts .
- Acid-base extraction : Dissolve crude product in dichloromethane, wash with dilute HCl to remove unreacted amines, and neutralize with NaHCO .
- Hygroscopicity mitigation : Store under inert gas (N/Ar) and use anhydrous solvents during handling .
Advanced Research Questions
Q. What mechanistic insights exist for copper-mediated coupling reactions in its synthesis?
- Copper(I) catalysts facilitate C-N bond formation via a radical or oxidative addition pathway. Computational studies (DFT) suggest that electron-deficient pyridyl groups enhance reactivity by stabilizing transition states . Contradictory reports on rate-determining steps (e.g., ligand exchange vs. reductive elimination) require kinetic profiling via in situ IR or mass spectrometry .
Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties for materials science applications?
- Density functional theory (DFT) calculates HOMO-LUMO gaps, dipole moments, and charge distribution. For example, pyridyl-pyrazole hybrids show tunable emission properties in OLEDs when paired with carbazole units . Key parameters include:
- Basis sets: B3LYP/6-31G(d) for geometry optimization.
- Solvent effects: Include polarizable continuum models (PCM) for accuracy .
Q. What strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., pyridyl vs. phenyl groups) to isolate target interactions .
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity independently of cellular activity .
- Crystallographic validation : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding modes .
Q. How can researchers address discrepancies in spectral data during structural elucidation?
- Multi-technique validation : Cross-check NMR assignments with N NMR or 2D COSY/HSQC experiments .
- Dynamic effects : Variable-temperature NMR resolves signal broadening caused by conformational exchange .
- Database referencing : Compare experimental IR/Raman spectra with crystallography-derived computational spectra (e.g., using Mercury CSD) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
